molecular formula C17H26N4O2S B11161476 1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161476
M. Wt: 350.5 g/mol
InChI Key: VZOVNPCSTAFZGP-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a cyclohexyl group, a thiadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst such as aluminum chloride.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiadiazole ring with the pyrrolidine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If used as an anticancer agent, it might induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N4O2S/c1-11(2)8-14-19-20-17(24-14)18-16(23)12-9-15(22)21(10-12)13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,18,20,23)

InChI Key

VZOVNPCSTAFZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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